![molecular formula C6H8O2 B13809714 7-Oxabicyclo[4.1.0]hept-2-EN-2-OL CAS No. 717815-96-8](/img/structure/B13809714.png)
7-Oxabicyclo[4.1.0]hept-2-EN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[4.1.0]hept-2-en-2-ol is a bicyclic organic compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-2-en-2-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[4.1.0]hept-2-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen bridge plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted bicyclic compounds. These products have significant applications in different fields of research and industry.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]hept-2-en-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-2-en-2-ol involves its interaction with molecular targets through its oxygen bridge and bicyclic structure. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its application. For example, the compound has been studied for its potential to inhibit protein phosphatases, which are crucial in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different reactivity and applications.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: A derivative used as a coupling agent and adhesion promoter.
Uniqueness
7-Oxabicyclo[4.1.0]hept-2-en-2-ol is unique due to its specific bicyclic structure with an oxygen bridge, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
717815-96-8 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]hept-2-en-2-ol |
InChI |
InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h2,5-7H,1,3H2 |
Clave InChI |
ILEWGFZHPNCTLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
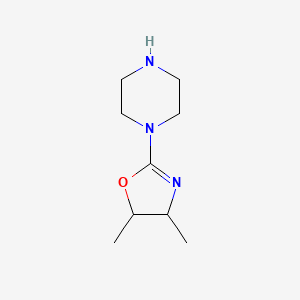

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)


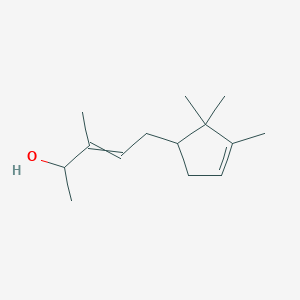
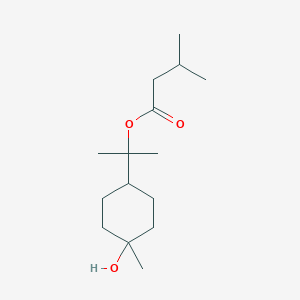
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

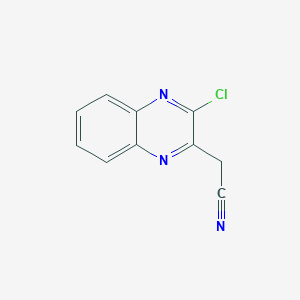
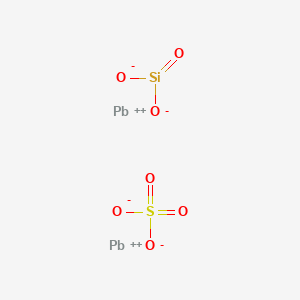
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
